molecular formula C14H20N4OS B2476651 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide CAS No. 2034609-32-8

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2476651
CAS No.: 2034609-32-8
M. Wt: 292.4
InChI Key: ORUYNZCYNVVZAP-UHFFFAOYSA-N
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Description

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c19-14(11-4-2-1-3-5-11)16-12-6-8-18(9-7-12)13-10-15-20-17-13/h1-2,10-12H,3-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUYNZCYNVVZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide typically involves the reaction of a piperidine derivative with a thiadiazole precursor. One common method involves the reaction of 1-(1,2,5-thiadiazol-3-yl)piperidine with cyclohex-3-ene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.

    Medicine: Explored for its anticancer and anti-inflammatory activities, making it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide is unique due to its specific combination of the thiadiazole and piperidine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable candidate for further research and development .

Biological Activity

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.
  • Piperidine Moiety : A six-membered ring that contributes to the compound's pharmacological properties.
  • Cyclohexene and Carboxamide Groups : These functional groups enhance the compound's reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing thiadiazole derivatives exhibit significant anticancer activity. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines. The mechanisms include:

  • Inhibition of Tumor Cell Growth : Studies have demonstrated that this compound can effectively reduce cell viability in cancer models such as breast carcinoma (T47D) and colon carcinoma (HT-29) .
  • Induction of Apoptosis : The compound has been linked to apoptosis induction through caspase activation pathways, which are crucial for programmed cell death .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Thiadiazole derivatives often target enzymes such as carbonic anhydrase and cyclooxygenase, which play roles in tumor progression and inflammation .
  • Receptor Modulation : The compound may also interact with various receptors involved in cellular signaling pathways, thereby modulating their activity .

Case Studies

Several studies have highlighted the efficacy of thiadiazole-based compounds in preclinical settings:

  • In Vitro Studies : A study reported that this compound displayed IC50 values ranging from 5 to 10 µM against various cancer cell lines, indicating potent antiproliferative effects .
  • Mechanistic Insights : Western blot analyses revealed that the compound inhibits key signaling pathways associated with cancer cell survival and proliferation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of growth in T47D and HT-29 cells
Apoptosis InductionActivation of caspases 3, 8, and 9
Enzyme TargetingInhibition of carbonic anhydrase and cyclooxygenase

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